molecular formula C11H14O B13595531 4-Phenylpent-1-en-3-ol CAS No. 36004-05-4

4-Phenylpent-1-en-3-ol

Katalognummer: B13595531
CAS-Nummer: 36004-05-4
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: AWMOUJIWJFZMKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Phenylpent-1-en-3-ol is an organic compound with the molecular formula C11H14O It is a member of the vinyl/allyl alcohol class and is characterized by the presence of a phenyl group attached to a pentenol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenylpent-1-en-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with acetaldehyde in the presence of a base, followed by hydrogenation. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 3-penten-2-one to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenylpent-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

4-Phenylpent-1-en-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms that lead to physiological responses such as anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Phenylpent-1-en-3-ol is unique due to the presence of both a phenyl group and an unsaturated alcohol moiety, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

36004-05-4

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

4-phenylpent-1-en-3-ol

InChI

InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3

InChI-Schlüssel

AWMOUJIWJFZMKM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)C(C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.